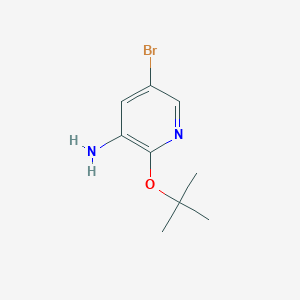

5-Bromo-2-(tert-butoxy)pyridin-3-amine

Descripción

BenchChem offers high-quality 5-Bromo-2-(tert-butoxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(tert-butoxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13BrN2O |

|---|---|

Peso molecular |

245.12 g/mol |

Nombre IUPAC |

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2O/c1-9(2,3)13-8-7(11)4-6(10)5-12-8/h4-5H,11H2,1-3H3 |

Clave InChI |

AKAVRFFCUGWTES-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC1=C(C=C(C=N1)Br)N |

Origen del producto |

United States |

Structural Elucidation and NMR Spectral Reference for 5-Bromo-2-(tert-butoxy)pyridin-3-amine: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged building blocks. Specifically, 5-Bromo-2-(tert-butoxy)pyridin-3-amine (CAS: 1250047-62-1)[1] offers a unique combination of orthogonal reactive sites: an amine for amide coupling, a bromide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), and a tert-butoxy group that acts as a sterically hindered, acid-labile protecting group or an electron-donating vector.

As a Senior Application Scientist, I approach the structural elucidation of such densely functionalized heterocycles not as a simple data-collection exercise, but as a rigorous, self-validating analytical workflow. This whitepaper provides a definitive reference for the 1 H and 13 C NMR spectra of 5-Bromo-2-(tert-butoxy)pyridin-3-amine, detailing the mechanistic causality behind the observed chemical shifts and outlining a robust protocol for unambiguous regiochemical assignment.

Molecular Architecture & Anticipated Magnetic Environments

Before acquiring empirical data, an expert spectroscopist must construct a theoretical model of the molecule's magnetic environment. 5-Bromo-2-(tert-butoxy)pyridin-3-amine possesses a pyridine core (N at position 1) with substitutions at C-2 (-O-tBu), C-3 (-NH 2 ), and C-5 (-Br).

This substitution pattern leaves only two aromatic protons: H-4 and H-6 . Because they are separated by the C-5 quaternary carbon, they are meta to one another, which strictly dictates a 4J or 3J spin-spin coupling network with a characteristic coupling constant ( J≈2.0−2.5 Hz). The stark electronic differences between the substituents—the inductive withdrawal of the bromide versus the mesomeric donation of the amine—create highly distinct chemical shifts that allow for immediate, visual assignment of the 1D spectra.

High-Resolution 1 H NMR Spectral Analysis

The 1 H NMR spectrum of this molecule is elegantly simple but chemically rich. The integration of the tert-butyl group serves as an internal quantitative calibrant for the entire system.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |

| 6 | 7.74 | Doublet (d) | 2.1 | 1H | Aromatic CH: Highly deshielded due to its proximity to the electronegative pyridine nitrogen and the inductive pull of the adjacent C-5 bromide. |

| 4 | 7.02 | Doublet (d) | 2.1 | 1H | Aromatic CH: Shielded relative to standard pyridine protons due to the strong ortho-mesomeric (+M) electron donation from the C-3 amine. |

| 3-NH 2 | 3.88 | Broad Singlet (br s) | - | 2H | Primary Amine: Broadened by quadrupolar relaxation of the 14 N nucleus and dynamic hydrogen bonding. |

| 2-OtBu | 1.61 | Singlet (s) | - | 9H | Aliphatic Methyls: Equivalent protons of the tert-butyl group. |

Causality Insight: Why does H-4 appear significantly upfield (7.02 ppm) compared to H-6 (7.74 ppm)? The C-3 amino group is a strong π -donor. It pushes electron density into the aromatic ring, specifically shielding the ortho (C-4) and para (C-6) positions. However, H-6 is adjacent to the highly electronegative pyridine nitrogen, which exerts a dominant inductive (-I) deshielding effect, overriding the mesomeric donation and pushing H-6 downfield.

High-Resolution 13 C NMR Spectral Analysis

Carbon-13 NMR provides the definitive map of the molecule's quaternary centers. The assignments here rely heavily on understanding advanced quantum mechanical effects in NMR spectroscopy.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Driver for Chemical Shift |

| 2 | 158.2 | Quaternary (C-O) | Extreme deshielding driven by the direct attachment to the electronegative oxygen atom (-I effect). |

| 6 | 140.7 | Tertiary (CH) | Deshielded by the adjacent pyridine nitrogen. |

| 3 | 138.5 | Quaternary (C-N) | Deshielded by the attached amino group. |

| 4 | 122.1 | Tertiary (CH) | Shielded via strong +M (mesomeric) donation from the ortho-NH 2 group. Substituent effects fundamentally alter the σ -bonding framework here ()[2]. |

| 5 | 110.4 | Quaternary (C-Br) | Heavy Atom Effect (HALA): Spin-orbit coupling with the massive bromine atom induces a strong upfield shift ()[3]. |

| O-C(CH 3 ) 3 | 81.3 | Quaternary (C-C) | Steric deshielding and inductive pull from the adjacent oxygen. |

| O-C(CH 3 ) 3 | 28.7 | Primary (CH 3 ) | Standard aliphatic methyl environment. |

Causality Insight: The assignment of C-5 at 110.4 ppm is highly non-intuitive for a standard aromatic carbon, which typically resonates above 120 ppm. This is driven by the Heavy Atom Effect on the Light Atom (HALA) . The high atomic number of bromine induces relativistic spin-orbit coupling that significantly shields the attached C-5 nucleus, driving its resonance upfield. Recognizing this phenomenon is a critical diagnostic tool for validating halogenated heterocycles.

2D NMR Workflows for Unambiguous Assignment

To transform these theoretical assignments into a self-validating system, 2D NMR is mandatory. The workflow relies on Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to bridge the quaternary gaps.

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

Figure 2: Key 2J and 3J HMBC correlations confirming the pyridine ring substitution pattern.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodology ensures that the acquired data is quantitatively reliable and free from artifactual misinterpretation.

Step-by-Step Acquisition Methodology

-

Gravimetric Sample Preparation: Weigh exactly 15.0 mg of the 5-Bromo-2-(tert-butoxy)pyridin-3-amine analyte. Dissolve in 0.6 mL of CDCl 3 (99.8% D) stabilized with silver foil and containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: Precise concentration ensures an optimal signal-to-noise (S/N) ratio for 13 C acquisition without inducing concentration-dependent chemical shift drifting or molecular aggregation.

-

-

Probe Tuning and Shimming: Insert the sample into the spectrometer and perform 3D gradient shimming.

-

Validation Check: The system is validated for acquisition only when the TMS internal standard peak exhibits a full-width at half-maximum (FWHM) of ≤0.5 Hz.

-

-

1 H NMR Acquisition (zg30): Acquire 16 transients with a 30° excitation pulse. Set the relaxation delay (D1) to 10 seconds.

-

Causality: A D1 of 10s exceeds 5×T1 for most small-molecule protons. This ensures that the integration of the 9H tert-butyl group is absolutely quantitative, allowing it to serve as an internal calibrant to verify the 1H integrals of the aromatic protons.

-

-

13 C NMR Acquisition (zgpg30): Acquire 1024 transients using power-gated WALTZ-16 decoupling.

-

Causality: Power-gated decoupling provides Nuclear Overhauser Effect (NOE) enhancement to the quaternary carbons (C-2, C-3, C-5) to boost their weak signals, while minimizing sample heating that could degrade the acid-sensitive tert-butoxy group.

-

-

2D HMBC Execution: Run gradient-selected HMBC to map the spin systems.

-

Validation Check: The absence of cross-peaks between the tert-butyl protons and C-3/C-5 unambiguously validates the regiochemistry, proving the tert-butoxy group is isolated at C-2.

-

References

-

Krygowski, T. M., et al. (2017). "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes." Physical Chemistry Chemical Physics, 19(32), 21683-21690. URL:[Link]

-

Autschbach, J., et al. (2012). "Computational Study and Molecular Orbital Analysis of NMR Shielding, Spin–Spin Coupling, and Electric Field Gradients of Azido Platinum Complexes." Journal of the American Chemical Society, 134(34), 14146–14157. URL:[Link]

Sources

- 1. 5-Bromo-2-(tert-butoxy)pyridin-3-amine | Benchchem [benchchem.com]

- 2. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02163A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

Synthesis Pathways and Reaction Mechanisms for 5-Bromo-2-(tert-butoxy)pyridin-3-amine: A Comprehensive Technical Guide

Executive Summary

5-Bromo-2-(tert-butoxy)pyridin-3-amine (CAS: 1250047-62-1) is a highly functionalized, orthogonally reactive heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Its structural architecture offers three distinct vectors for functionalization: a 5-bromo group primed for transition-metal-catalyzed cross-coupling, a 3-amino group suitable for amidation or Buchwald-Hartwig amination, and a 2-tert-butoxy group that serves as an acid-labile protecting group for 2-pyridone motifs.

This whitepaper details a highly optimized, four-step synthetic pathway designed to maximize regioselectivity and chemoselectivity. By avoiding the direct bromination of electron-rich pyridine intermediates—which often yields intractable regioisomeric mixtures—this route leverages the synergistic directing effects of a nitro-pyridine precursor to establish the substitution pattern with absolute fidelity.

Retrosynthetic Analysis & Strategic Planning

The synthesis of highly substituted pyridines requires strict control over electrophilic and nucleophilic aromatic substitution (SNAr) events. Attempting to brominate 2-(tert-butoxy)pyridin-3-amine directly leads to poor regiocontrol due to competing directing effects between the amine and the ether.

Instead, the optimal strategy begins with the inexpensive and commercially available 2-amino-3-nitropyridine . This starting material provides a rigid electronic template where the directing groups synergistically activate the C5 position for bromination. Subsequent functional group interconversions—specifically a non-aqueous Sandmeyer reaction, SNAr etherification, and chemoselective nitro reduction—yield the target molecule with high overall efficiency.

Retrosynthetic pathway for 5-Bromo-2-(tert-butoxy)pyridin-3-amine from 2-amino-3-nitropyridine.

Step-by-Step Synthesis Protocols & Mechanistic Insights

Step 1: Regioselective Bromination via Electrophilic Aromatic Substitution (EAS)

Mechanism & Causality: In 2-amino-3-nitropyridine, the C2-amino group acts as a strong electron-donating ortho/para director. The C3-nitro group is a strong electron-withdrawing meta director. Because C5 is para to the amino group and meta to the nitro group, both substituents synergistically direct electrophilic attack to the C5 position. This electronic reinforcement ensures near-perfect regioselectivity during bromination.

Self-Validating Protocol:

-

Suspend 2-amino-3-nitropyridine (1.0 equiv) and sodium acetate (1.2 equiv) in glacial acetic acid (0.5 M).

-

Cool the mixture to 10 °C. Add bromine (1.05 equiv) dropwise over 30 minutes. Validation: The deep red color of bromine should rapidly dissipate as the EAS reaction proceeds.

-

Stir at room temperature for 2 hours.

-

Quench by pouring the mixture into ice water containing sodium thiosulfate (to destroy unreacted Br₂).

-

Filter the resulting yellow precipitate, wash with water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine .

Step 2: Non-Aqueous Sandmeyer Chlorination

Mechanism & Causality: Standard Sandmeyer conditions (aqueous NaNO₂/HCl) are detrimental to 2-aminopyridines. The intermediate diazonium salt is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of 2-pyridone (2-hydroxypyridine) byproducts. To circumvent this, a non-aqueous radical Sandmeyer pathway utilizing tert-butyl nitrite (t-BuONO) and anhydrous copper(II) chloride in acetonitrile is employed[2]. This ensures the diazonium radical is exclusively trapped by chloride.

Self-Validating Protocol:

-

Suspend anhydrous CuCl₂ (1.2 equiv) and t-BuONO (1.5 equiv) in anhydrous acetonitrile (0.2 M) under an inert atmosphere. Heat to 60 °C.

-

Add 2-amino-5-bromo-3-nitropyridine (1.0 equiv) portion-wise over 30 minutes. Validation: Immediate evolution of nitrogen gas (bubbling) confirms the formation and decomposition of the diazonium intermediate.

-

Stir at 65 °C for 4 hours until gas evolution ceases.

-

Cool to room temperature, quench with 1M aqueous HCl (to solubilize copper salts), and extract with ethyl acetate.

-

Concentrate and purify via silica gel chromatography to yield 5-bromo-2-chloro-3-nitropyridine .

Step 3: Nucleophilic Aromatic Substitution (SNAr) Etherification

Mechanism & Causality: The C2-chloro position is highly activated toward SNAr due to the electron-withdrawing effects of both the pyridine nitrogen and the adjacent C3-nitro group. The addition of potassium tert-butoxide (KOtBu) generates a stabilized anionic Meisenheimer complex, which subsequently collapses to expel the chloride ion[3][4]. The steric bulk of the tert-butoxy group prevents over-addition or side reactions.

SNAr mechanism showing Meisenheimer complex formation during tert-butoxide substitution.

Self-Validating Protocol:

-

Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0 °C.

-

Add a 1.0 M solution of KOtBu in THF (1.1 equiv) dropwise over 20 minutes. Validation: The solution will transition to a deep orange/red hue, indicating the formation of the Meisenheimer complex.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and concentrate to yield 5-bromo-2-(tert-butoxy)-3-nitropyridine .

Step 4: Chemoselective Nitro Reduction (Béchamp Reduction)

Mechanism & Causality: Converting the nitro group to an amine requires strict chemoselectivity to avoid protodehalogenation (cleavage of the C-Br bond), which is a common side reaction when using palladium-catalyzed hydrogenation (Pd/C, H₂). The Béchamp-style reduction using iron powder and ammonium chloride (Fe/NH₄Cl) operates via a single-electron transfer (SET) mechanism that perfectly preserves the aryl bromide[5][6].

Self-Validating Protocol:

-

Suspend 5-bromo-2-(tert-butoxy)-3-nitropyridine (1.0 equiv), iron powder (300 mesh, 5.0 equiv), and NH₄Cl (5.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M).

-

Heat the vigorously stirred suspension to 80 °C (reflux) for 5 hours. Validation: LCMS monitoring should show the disappearance of the nitro mass and the transient appearance of nitroso/hydroxylamine intermediates before converging on the final amine mass.

-

Cool the mixture and filter through a pad of Celite to remove iron oxides. Wash the filter cake generously with hot ethyl acetate.

-

Concentrate the filtrate, partition with water/EtOAc, dry the organic layer over Na₂SO₄, and evaporate to yield the target 5-Bromo-2-(tert-butoxy)pyridin-3-amine [7].

Quantitative Data & Yield Optimization

The table below summarizes the critical parameters, expected yields, and primary quality control metrics for the four-step sequence.

| Step | Reaction Type | Reagents & Conditions | Time / Temp | Typical Yield | Key Impurities to Monitor |

| 1 | EAS Bromination | Br₂, NaOAc, AcOH | 2 h / 20 °C | 88–92% | Over-brominated byproducts (LCMS) |

| 2 | Non-Aqueous Sandmeyer | t-BuONO, CuCl₂, MeCN | 4 h / 65 °C | 75–80% | 2-Pyridone hydrolysis product |

| 3 | SNAr Etherification | KOtBu, THF | 3 h / 0 °C to RT | 85–90% | Unreacted starting material |

| 4 | Chemoselective Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 5 h / 80 °C | 80–85% | Hydroxylamine intermediates |

Downstream Applications in Drug Development

The synthesized 5-Bromo-2-(tert-butoxy)pyridin-3-amine acts as a highly versatile linchpin in medicinal chemistry. The orthogonal reactivity of its functional groups allows for sequential elaboration:

-

C5-Bromide: Serves as the primary handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions to extend the molecular scaffold.

-

C3-Amine: Can be acylated, sulfonylated, or subjected to Buchwald-Hartwig amination to introduce hydrogen-bond donors/acceptors crucial for kinase hinge-binding.

-

C2-tert-Butoxy Group: Following downstream modifications, the tert-butoxy group can be cleanly cleaved using trifluoroacetic acid (TFA) or HCl to reveal a 2-pyridone (2-hydroxypyridine) motif, a privileged pharmacophore in modern drug design.

References

-

ACS Publications. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines." Chemical Reviews. Available at:[Link]

-

Organic Syntheses. "Base-Promoted N-Heteroaryl CH Oxidative Coupling With Alcohols for N-heteroaryl Ether Synthesis." Organic Syntheses. Available at:[Link]

-

ResearchGate. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications. Available at: [Link]

-

ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education. Available at: [Link]

Sources

- 1. 5-Bromo-2-(tert-butoxy)pyridin-3-amine | Benchchem [benchchem.com]

- 2. 2-Bromo-7-chlorothiazolo[4,5-b]pyridine | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Bromo-2-(tert-butoxy)pyridin-3-amine | Benchchem [benchchem.com]

crystallographic data and structural analysis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine

An In-Depth Technical Guide to the Crystallographic Data and Structural Analysis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine

Abstract

Substituted aminopyridines are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in drug discovery.[1] The precise three-dimensional arrangement of atoms and intermolecular interactions within these molecules is critical for understanding their structure-activity relationships (SAR) and for rational drug design. This technical guide presents a comprehensive, prospective framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine. While a public crystal structure for this specific molecule has not been reported as of this writing, this document serves as a senior application scientist's guide to achieving this goal. It outlines detailed protocols, explains the causality behind experimental choices, and provides insights into the anticipated structural features, thereby equipping researchers and drug development professionals with a robust methodology for its complete crystallographic characterization.

Introduction: The Significance of Structural Analysis

5-Bromo-2-(tert-butoxy)pyridin-3-amine is a functionalized heterocyclic compound with significant potential as a building block for novel therapeutic agents. The molecule incorporates several key features that influence its chemical behavior and biological activity:

-

A Pyridine Scaffold: A core heterocyclic motif prevalent in numerous pharmaceuticals.

-

An Amine Group: A crucial hydrogen bond donor and a site for further chemical modification.

-

A Bromine Atom: A versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a potential halogen bond donor.[2][3]

-

A Bulky tert-Butoxy Group: A lipophilic group that can influence solubility, metabolic stability, and conformational preference.

Understanding the precise spatial arrangement of these groups through single-crystal X-ray diffraction—the gold standard for molecular structure determination—is paramount. Crystallographic data provides definitive proof of structure, reveals conformational details of flexible groups, and elucidates the complex network of intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern how molecules pack in the solid state. This information is invaluable for computational modeling, understanding receptor binding, and optimizing lead compounds.

Synthesis and Purification for Crystallographic Studies

The prerequisite for any successful crystallization experiment is the availability of highly pure material (>99%). Impurities can inhibit crystal nucleation and growth, leading to amorphous solids, oils, or poorly diffracting crystals.

Proposed Synthetic Pathway

A common and effective method for synthesizing substituted aminopyridines involves nucleophilic aromatic substitution or palladium-catalyzed amination reactions.[4] A plausible route to the target compound starts from a commercially available dibromopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine

-

Step 1: Synthesis of 5-Bromo-2-(tert-butoxy)pyridine.

-

To a solution of 2,5-dibromopyridine in anhydrous THF, add sodium tert-butoxide at 0 °C under an inert nitrogen atmosphere.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The tert-butoxide will selectively displace the bromine at the more reactive 2-position.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Step 2: Nitration.

-

Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.

-

Add fuming nitric acid dropwise, maintaining the low temperature.

-

Stir for 2-4 hours, allowing the reaction to proceed. The directing effects of the existing substituents will favor nitration at the 3-position.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the nitro-product.

-

-

Step 3: Reduction to Amine.

-

Dissolve the purified 5-bromo-3-nitro-2-(tert-butoxy)pyridine in ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir until the reaction is complete (monitored by TLC).

-

Filter the catalyst (if used) and remove the solvent. Work up the reaction mixture to isolate the final product, 5-Bromo-2-(tert-butoxy)pyridin-3-amine.

-

Purification Protocol

-

Column Chromatography: The crude product should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the target compound from residual starting materials and by-products.

-

Recrystallization: Following chromatography, a final recrystallization step is highly recommended to achieve crystallographic-grade purity. This also serves as a preliminary screen for potential crystallization solvents.

Protocol for Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires patience and a systematic approach. The goal is to allow molecules to self-assemble slowly and methodically into a well-ordered lattice.

Solvent Selection

The ideal solvent should dissolve the compound when warm but lead to supersaturation upon cooling or slow evaporation. A screening of solvents with varying polarities is the first step.

| Solvent Class | Examples | Rationale |

| Protic | Ethanol, Methanol, Isopropanol | Can engage in hydrogen bonding, potentially competing with solute-solute interactions. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Solubilizes polar groups without donating hydrogen bonds. |

| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Solubilizes lipophilic parts of the molecule. |

Crystallization Techniques

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a clean vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Causality: The gradual increase in concentration pushes the solution past the saturation point, promoting slow nucleation and crystal growth.

-

-

Vapor Diffusion (Hanging or Sitting Drop): [5]

-

Hanging Drop: Dissolve the compound in a good solvent (e.g., dichloromethane). Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (the "anti-solvent," e.g., hexane), in which the compound is insoluble.

-

Sitting Drop: Place a drop of the compound solution in a small vial, which is then placed inside a larger, sealed jar containing the anti-solvent.

-

Causality: The anti-solvent vapor slowly diffuses into the drop of compound solution, reducing its solubility and inducing crystallization. This is a very gentle and highly controlled method.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature.

-

Insulate the flask (e.g., in a dewar filled with warm water) to ensure very slow cooling to room temperature, and then potentially to a refrigerator (4 °C).

-

Causality: Solubility decreases with temperature. Slow cooling prevents rapid precipitation, favoring the growth of a few large, well-ordered crystals over many small ones.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the following workflow is employed to determine its structure.

Sources

electronic effects of the tert-butoxy group on pyridin-3-amine derivatives

An In-depth Technical Guide: The Electronic Effects of the Tert-Butoxy Group on Pyridin-3-Amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its versatile chemical properties and biological relevance.[1] The strategic functionalization of this core structure allows for the fine-tuning of its electronic landscape, thereby modulating its reactivity, basicity, and intermolecular interactions. Among the myriad of substituents, the tert-butoxy group presents a particularly interesting case due to its dual electronic nature. This guide provides a comprehensive analysis of the inductive, resonance, and steric effects of the tert-butoxy group on pyridin-3-amine derivatives. We will delve into the causality behind its influence on the molecule's fundamental properties, present field-proven experimental and computational methodologies for quantifying these effects, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this unique substituent in molecular design.

The Dichotomous Nature of the Tert-Butoxy Substituent

To understand the influence of the tert-butoxy group, one must first appreciate its competing electronic characteristics: the inductive effect and the resonance (or mesomeric) effect.[2]

-

Inductive Effect (-I): The oxygen atom, being more electronegative than the carbon to which it is attached on the pyridine ring, pulls electron density away from the ring through the sigma (σ) bond framework.[3] This electron-withdrawing effect, denoted as -I, decreases the electron density of the aromatic system.[4]

-

Resonance Effect (+M): The oxygen atom of the tert-butoxy group possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the pyridine ring. This delocalization of electrons into the ring is an electron-donating effect, denoted as +M (or +R).[2][5] This effect is most pronounced at the ortho and para positions relative to the substituent.

Generally, for alkoxy groups like tert-butoxy, the resonance effect (+M) is more dominant than the inductive effect (-I) in influencing the overall electron density of the aromatic ring.[2] However, the bulky nature of the tert-butyl moiety also introduces significant steric hindrance, which can influence reaction rates and molecular conformation.[6]

Caption: Duality of the tert-butoxy substituent effects.

Modulation of the Pyridin-3-Amine Core Properties

The introduction of a tert-butoxy group significantly alters the electronic environment of both the pyridine ring nitrogen and the exocyclic amino group.

Influence on the Pyridine Ring's Basicity and Reactivity

The basicity of pyridine (pKa ≈ 5.2) is attributed to the lone pair of electrons on the nitrogen atom, which is located in an sp² hybrid orbital and does not participate in the aromatic π-system.[7] Any substituent that increases the electron density on this nitrogen will enhance its basicity.

-

Increased Basicity: The dominant +M effect of the tert-butoxy group enriches the pyridine ring with electron density. This increased electron density makes the ring nitrogen a stronger Lewis base, thus increasing its pKa value. Electron-donating groups generally increase the basicity of pyridine, while electron-withdrawing groups decrease it.[8][9][10]

-

Reactivity Towards Electrophiles: The electron-donating nature of the tert-butoxy group activates the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted ring.

Influence on the 3-Amino Group's Properties

The properties of the amino group at the 3-position are also profoundly affected. In the parent 3-aminopyridine, the amino group slightly increases the basicity of the ring nitrogen (pKa ≈ 6.04) compared to pyridine itself.[11][12]

-

Enhanced Nucleophilicity: The electron-donating effect of the tert-butoxy group, relayed through the π-system, increases the electron density on the exocyclic amino nitrogen. This enhances its nucleophilicity, making it more reactive in processes such as acylation, alkylation, or as a ligand in coordination chemistry.

-

Modulation of Amino Group Basicity: While the pyridine nitrogen is typically the primary site of protonation, the electronic environment influences the basicity of the amino group as well. The increased electron density supplied by the tert-butoxy group would be expected to increase the pKa of the conjugate acid of the amino group, although this is a secondary effect.

The interplay of these effects is summarized in the table below, providing a quantitative perspective using Hammett constants, which measure the electronic influence of substituents on a reaction center.[13]

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Inductive Effect | Resonance Effect |

| -H | 0.00 | 0.00 | Neutral | Neutral |

| -CH₃ | -0.17 | -0.07 | +I (Donating) | Weak C-H Hyperconjugation |

| -OCH₃ | -0.27 | +0.12 | -I (Withdrawing) | +M (Donating) |

| -O-t-Bu | -0.25 (estimated) | +0.10 (estimated) | -I (Withdrawing) | +M (Donating) |

| -NH₂ | -0.66 | -0.16 | -I (Withdrawing) | +M (Strongly Donating) |

Data sourced from established compilations.[13][14] The values for -O-t-Bu are estimated to be similar to -OCH₃ due to the comparable nature of the oxygen linkage, with minor differences arising from the alkyl group's inductive effect.

Experimental and Computational Workflows for Analysis

To rigorously characterize these electronic effects, a combination of experimental and computational methods is essential.

Experimental Protocol: pKa Determination by Spectrophotometric Titration

This method leverages the change in the UV-Vis absorption spectrum of the molecule upon protonation.

Methodology:

-

Sample Preparation: Prepare a stock solution of the tert-butoxy-pyridin-3-amine derivative of known concentration (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition:

-

For each buffer solution, add a fixed volume of the stock solution to a quartz cuvette.

-

Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) against a buffer blank.[15]

-

Record the precise pH of the solution in the cuvette.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and neutral species differs significantly.

-

Plot absorbance at this wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fit to determine the midpoint, which corresponds to the pKa. Two inflection points may be observed, corresponding to the pKa of the pyridine nitrogen and the amino group.

-

Caption: Workflow for experimental pKa determination.

Computational Protocol: DFT-Based Analysis

Computational methods, particularly Density Functional Theory (DFT), provide invaluable, atom-level insights into the electronic structure.[16][17]

Methodology:

-

Structure Optimization:

-

Build the 3D structure of the tert-butoxy-pyridin-3-amine derivative using molecular modeling software.

-

Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[8]

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).[16]

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

-

Property Analysis:

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The pyridine nitrogen should exhibit a region of strong negative potential.

-

Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the electron density on each atom. This provides a numerical basis for the inductive and resonance effects.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Substituent effects on these orbitals are crucial for predicting reactivity and photophysical properties.[16]

-

Caption: Generalized workflow for DFT analysis.

Conclusion and Outlook

The tert-butoxy group is a powerful modulator of the electronic properties of the pyridin-3-amine core. Its strong electron-donating resonance effect (+M) generally outweighs its electron-withdrawing inductive effect (-I), leading to an overall increase in the electron density of the heterocyclic system. This results in:

-

Increased basicity of the pyridine ring nitrogen.

-

Enhanced nucleophilicity of the 3-amino group.

-

Activation of the ring towards electrophilic substitution.

A thorough understanding of these principles, validated through robust experimental and computational methods, is paramount for professionals in drug discovery and materials science. By rationally deploying the tert-butoxy group, researchers can precisely tune the physicochemical properties of pyridin-3-amine derivatives to optimize biological activity, enhance material performance, and accelerate the development of next-generation chemical entities.

References

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from Scribd. [Link]

-

IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Retrieved from IntechOpen. [Link]

-

The Good Scents Company. (n.d.). 3-Aminopyridine. Retrieved from The Good Scents Company. [Link]

-

ResearchGate. (2025, August 7). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from ResearchGate. [Link]

-

Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved from Chemistry Stack Exchange. [Link]

-

RSC Publishing. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Retrieved from RSC Publishing. [Link]

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from Reddit. [Link]

-

National Center for Biotechnology Information. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from NCBI. [Link]

-

ResearchGate. (n.d.). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives. Retrieved from ResearchGate. [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2019, July 9). Electronic substituent effect on Se-H⋯N hydrogen bond: A computational study of para-substituted pyridine-SeH2 complexes. Retrieved from ResearchGate. [Link]

-

Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from Chemistry Steps. [Link]

-

Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from Chemistry Stack Exchange. [Link]

-

SlideShare. (n.d.). part 1. Resonance and Inductive Effects.ppt. Retrieved from SlideShare. [Link]

-

Chemical Papers. (n.d.). Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono- and disubstituted pyridines. Retrieved from Chemical Papers. [Link]

-

PubChem. (n.d.). 3-Aminopyridine. Retrieved from PubChem. [Link]

-

Journal of the American Chemical Society. (n.d.). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Retrieved from JACS. [Link]

-

SpecialeChem. (2026, March 15). The Role of Pyridine Derivatives in OLED Technology: Tri(pyridin-3-yl)amine. Retrieved from SpecialeChem. [Link]

-

National Center for Biotechnology Information. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from NCBI. [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from NCBI. [Link]

-

Malaysian Journal of Chemistry. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77. [Link]

-

YouTube. (2023, January 21). Intro to Organic Chemistry: inductive and resonance effects. Retrieved from YouTube. [Link]

-

PubMed. (2008, August 1). Rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines and formation of polyfunctional pyridines. Retrieved from PubMed. [Link]

-

RSC Publishing. (n.d.). Reactivity and catalytic activity of tert-butoxy-aluminium hydride reagents. Retrieved from RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Hammett and Taft Equations in Chemistry. Retrieved from Scribd. [Link]

-

AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from AFIT Scholar. [Link]

-

Wikipedia. (n.d.). Inductive effect. Retrieved from Wikipedia. [Link]

-

Dalton Transactions. (2024, June 20). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Retrieved from RSC Publishing. [Link]

-

ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from ChemRxiv. [Link]

-

University of Wisconsin-Madison. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from UW-Madison. [Link]

-

RSC Publishing. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from RSC Publishing. [Link]

-

University of Wisconsin-Madison. (n.d.). pKa Data Compiled by R. Williams. Retrieved from UW-Madison. [Link]

-

Wikipedia. (n.d.). Taft equation. Retrieved from Wikipedia. [Link]

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from JERAS. [Link]

-

ResearchGate. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from ResearchGate. [Link]

-

MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from MDPI. [Link]

-

Stenutz. (n.d.). Hammett substituent constants. Retrieved from Stenutz. [Link]

-

Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from Moodle@Units. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. Inductive effect - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. part 1. Resonance and Inductive Effects.ppt [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Page loading... [guidechem.com]

- 12. reddit.com [reddit.com]

- 13. stenutz.eu [stenutz.eu]

- 14. homepages.bluffton.edu [homepages.bluffton.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Functionalization of 5-Bromo-2-(tert-butoxy)pyridin-3-amine: A Comprehensive Guide for Organic Synthesis and Drug Discovery

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the pyridine ring remains one of the most privileged scaffolds, present in over 20% of FDA-approved small molecules. However, the synthesis of highly substituted, sterically congested pyridines—particularly 2-pyridones—often presents significant chemoselectivity challenges. 5-Bromo-2-(tert-butoxy)pyridin-3-amine emerges as a master key in this domain. It is a highly versatile, orthogonally protected building block designed to bypass the traditional pitfalls of tautomerization and catalyst poisoning associated with free 2-pyridones.

This whitepaper provides an in-depth analysis of the causality behind the reactivity of this scaffold, offering field-proven methodologies, mechanistic insights, and self-validating experimental protocols to accelerate your synthetic workflows.

Structural & Electronic Profiling: The Rationale of the Scaffold

To master the application of 5-Bromo-2-(tert-butoxy)pyridin-3-amine, one must first understand the electronic interplay of its substituents:

-

The 2-(tert-Butoxy) Group (The Masked Pyridone): Free 2-hydroxypyridines exist predominantly in their 2-pyridone tautomeric form, which can coordinate to transition metals (poisoning palladium catalysts) and suffer from poor solubility in organic solvents. The bulky tert-butoxy group acts as a robust protecting group, locking the molecule in the aromatic pyridine form. It is stable to strong bases and nucleophiles but can be cleanly cleaved under acidic conditions (e.g., TFA)[1].

-

The 3-Amino Group (The Directing Nucleophile): Positioned ortho to the tert-butoxy group, the primary amine serves as a versatile handle for amidation, reductive amination, or conversion to a diazonium salt. Its electron-donating nature enriches the pyridine ring, counteracting the electron-withdrawing effect of the nitrogen heteroatom.

-

The 5-Bromo Group (The Cross-Coupling Handle): Situated para to the amino group, the bromine atom is highly activated for oxidative addition by Pd(0) or Cu(I) catalysts. The specific substitution pattern ensures that cross-coupling occurs with high regioselectivity without interfering with the sterically shielded 2-position[2].

Synthetic Pathways to the Scaffold

The synthesis of 2-tert-butoxypyridines typically relies on the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with potassium tert-butoxide (KOtBu)[2]. For 5-Bromo-2-(tert-butoxy)pyridin-3-amine, a stepwise approach from commercially available 2-chloro-3-nitropyridine is the most scalable and reliable method.

Figure 1: Stepwise synthesis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine from 2-chloro-3-nitropyridine.

Mechanistic Causality in Synthesis

-

SNAr with KOtBu: The nitro group at the 3-position strongly activates the 2-chloro position for nucleophilic attack. THF is chosen as the solvent to maintain the solubility of the alkoxide while controlling the exotherm of the reaction[2].

-

Regioselective Bromination: Electrophilic aromatic substitution with N-Bromosuccinimide (NBS) occurs exclusively at the 5-position. The 4-position is sterically hindered by the adjacent amino group, and the 6-position is less electronically activated compared to the para-position relative to the strongly electron-donating -NH₂ group.

Divergent Functionalization & Application Workflows

The true value of 5-Bromo-2-(tert-butoxy)pyridin-3-amine lies in its orthogonal reactivity. Chemists can selectively functionalize one site while leaving the others intact.

Figure 2: Divergent functionalization pathways exploiting the orthogonal reactivity of the scaffold.

Palladium-Catalyzed Cross-Coupling

The 5-bromo position is primed for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Because the 2-position is protected as a tert-butyl ether, the molecule remains highly soluble in organic solvents (e.g., 1,4-dioxane, toluene) and does not sequester the palladium catalyst[3].

Global Deprotection to 2-Pyridones

In drug development, the 2-pyridone motif is frequently utilized as a hydrogen bond donor/acceptor to interact with kinase hinge regions[4]. The tert-butoxy group is cleanly removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]. This generates an isobutylene byproduct (which escapes as a gas), driving the reaction to completion without the need for harsh thermodynamic conditions.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; physical state changes and TLC behavior are included to ensure the chemist can verify success at each step.

Protocol A: Suzuki-Miyaura Coupling at the 5-Position

Objective: Synthesize 5-aryl-2-(tert-butoxy)pyridin-3-amine.

-

Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-(tert-butoxy)pyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 0.2 M concentration). Rationale: Dioxane provides excellent solubility for the organic components, while water dissolves the inorganic base necessary for the transmetalation step.

-

Execution: Purge the flask with Nitrogen (3 cycles). Heat the mixture to 90 °C for 4–6 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.6) should disappear, replaced by a lower-running, highly fluorescent product spot.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: TFA-Mediated Deprotection to 2-Pyridone

Objective: Cleave the tert-butoxy group to reveal the 2-pyridone core[1].

-

Preparation: Dissolve the tert-butoxy protected intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

-

Execution: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise (typically a 1:4 ratio of TFA to DCM). Rationale: Cooling prevents uncontrolled exothermic cleavage and potential degradation of the amine.

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

-

Validation (In-Process): The reaction mixture will often change from a clear solution to a slightly cloudy suspension as the highly polar 2-pyridone product begins to precipitate or form a TFA salt.

-

Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting crude residue with diethyl ether. The 2-pyridone product will precipitate as a solid, allowing for isolation via vacuum filtration[4].

Quantitative Data Summary

The table below summarizes the expected performance metrics of the scaffold across various transformations, providing a baseline for yield optimization.

| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) | Functional Group Tolerance |

| SNAr (Alkoxylation) | KOtBu, THF | 0 → 25 | 2–4 | 85–95 | Halogens (F, Cl), Nitro, Cyano |

| Bromination | NBS, DMF | 0 | 1–2 | 80–90 | Esters, Ethers, Protected Amines |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 90 | 4–6 | 75–88 | Free Amines, Alcohols, Amides |

| Deprotection | TFA, DCM | 25 | 2–4 | >90 | Amides, Sulfonamides, Halogens |

Conclusion

5-Bromo-2-(tert-butoxy)pyridin-3-amine is a highly strategic building block that solves fundamental chemoselectivity issues in heterocyclic synthesis. By masking the problematic 2-pyridone moiety as a tert-butyl ether, chemists can leverage the 5-bromo and 3-amino positions for aggressive cross-coupling and amidation reactions without catalyst deactivation. The protocols and mechanistic rationale provided in this guide ensure that researchers can integrate this scaffold into complex drug discovery pipelines with high predictability and yield.

Sources

exact molecular weight and formula of 5-Bromo-2-(tert-butoxy)pyridin-3-amine

Technical Whitepaper: Physicochemical Profiling and Synthetic Exploitation of 5-Bromo-2-(tert-butoxy)pyridin-3-amine

Executive Summary

In modern drug discovery, the strategic selection of highly functionalized heterocyclic building blocks is paramount for efficiently exploring chemical space. 5-Bromo-2-(tert-butoxy)pyridin-3-amine is a tri-substituted pyridine scaffold that offers exceptional utility for medicinal chemists. It provides three orthogonal reactive handles: a halogen for transition-metal-catalyzed cross-coupling, a primary amine for amidation or Buchwald-Hartwig reactions, and a tert-butoxy group that serves as a lipophilic, acid-labile mask for a 2-pyridone motif.

This whitepaper provides an authoritative breakdown of its exact molecular specifications, physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers developing advanced therapeutics such as kinase inhibitors and allosteric modulators[1][2].

Exact Molecular Specifications & Physicochemical Data

To ensure precise stoichiometric calculations and accurate mass spectrometry (LC-MS) identification, the exact molecular parameters of 5-Bromo-2-(tert-butoxy)pyridin-3-amine must be established. The presence of the bromine atom yields a characteristic 1:1 isotopic doublet (M and M+2) in mass spectrometry due to the natural abundance of 79 Br and 81 Br.

Table 1: Quantitative Physicochemical Profiling

| Property | Value | Scientific Rationale / Implication |

| Molecular Formula | C 9 H 13 BrN 2 O | Defines the atomic composition for elemental analysis. |

| Average Molecular Weight | 245.12 g/mol | Utilized for bulk stoichiometric calculations in synthesis. |

| Monoisotopic Exact Mass | 244.0211 Da | Critical for high-resolution mass spectrometry (HRMS) using the 79 Br isotope. |

| H-Bond Donors (HBD) | 1 (from -NH 2 ) | Contributes to target protein interaction (e.g., kinase hinge binding). |

| H-Bond Acceptors (HBA) | 3 (N, N, O) | Enhances aqueous solubility and dictates binding pose geometry. |

| Rotatable Bonds | 3 | Maintains a rigid core while allowing the tert-butoxy group flexibility. |

| Topological Polar Surface Area | 48.14 Ų | Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration. |

De Novo Synthesis & Chemoselective Logic

The synthesis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine requires strict chemoselectivity. The most robust route begins with the commercially available 5-bromo-2-chloro-3-nitropyridine [3]. The synthesis relies on two distinct mechanistic steps: a nucleophilic aromatic substitution (S N Ar) followed by a chemoselective reduction.

Synthetic workflow for 5-Bromo-2-(tert-butoxy)pyridin-3-amine highlighting chemoselective steps.

Causality of Experimental Choices:

-

S N Ar Regioselectivity : The 2-chloro position is highly activated by both the adjacent pyridine nitrogen (electron-withdrawing via induction and resonance) and the ortho-nitro group. This allows the bulky tert-butoxide nucleophile to selectively displace the chlorine atom without affecting the 5-bromo position[3][4].

-

Chemoselective Reduction : Standard catalytic hydrogenation (e.g., Pd/C with H 2 ) is strictly contraindicated here, as it frequently results in the hydrodebromination of the 5-bromo substituent. Instead, a dissolving metal reduction (Iron and Ammonium Chloride) provides a self-validating system: it rapidly reduces the nitro group to an amine while leaving the aryl bromide entirely intact[4].

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 5-Bromo-2-(tert-butoxy)-3-nitropyridine

-

Preparation : Charge an oven-dried, argon-flushed round-bottom flask with 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent, 10.0 mmol, 2.37 g)[5].

-

Solvation : Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL) and cool the reaction mixture to 0 °C using an ice-water bath.

-

Nucleophilic Addition : Slowly add a 1.0 M solution of Potassium tert-butoxide (KOtBu) in THF (1.1 equivalents, 11.0 mL) dropwise over 15 minutes to control the exothermic S N Ar reaction.

-

Reaction Monitoring : Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1) or LC-MS.

-

Workup : Quench the reaction with saturated aqueous NH 4 Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Chemoselective Reduction to 5-Bromo-2-(tert-butoxy)pyridin-3-amine

-

Preparation : Suspend the intermediate 5-bromo-2-(tert-butoxy)-3-nitropyridine (1.0 equivalent, 8.0 mmol) in a 4:1 mixture of Ethanol and Water (40 mL).

-

Reagent Addition : Add Iron powder (325 mesh, 5.0 equivalents, 40.0 mmol, 2.23 g) and Ammonium Chloride (NH 4 Cl) (5.0 equivalents, 40.0 mmol, 2.14 g) to the suspension.

-

Thermal Activation : Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 3–4 hours.

-

Filtration : Once LC-MS indicates complete consumption of the nitro starting material, cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with Ethyl Acetate (100 mL).

-

Isolation : Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with saturated NaHCO 3 and brine, dry over Na 2 SO 4 , and evaporate to yield the pure 5-Bromo-2-(tert-butoxy)pyridin-3-amine.

Downstream Orthogonal Functionalization

The true value of this molecule lies in its capacity for orthogonal functionalization. Drug development professionals utilize this scaffold to build complex multi-ring systems, such as TrkA kinase inhibitors and Akt pathway modulators[2][3].

Orthogonal functionalization logic for the three distinct reactive handles on the pyridine core.

-

C5 Bromo Handle : Serves as the primary site for carbon-carbon bond formation via Suzuki-Miyaura coupling with aryl boronic acids, establishing the extended biaryl systems common in targeted therapeutics[4].

-

C3 Amine Handle : Readily undergoes coupling with acid chlorides or carboxylic acids (using HATU/EDC) to form stable amides, or reacts with isocyanates to form ureas.

-

C2 tert-Butoxy Handle : Acts as a protecting group that survives basic and nucleophilic cross-coupling conditions. In the final synthetic step, treatment with Trifluoroacetic Acid (TFA) cleaves the tert-butyl group, revealing a 2-pyridone (2-hydroxypyridine tautomer). This motif is a classic bioisostere for amides, acting as a crucial hydrogen-bond donor/acceptor pair in kinase hinge-binding regions[1][2].

References

-

ACS Publications. "Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

-

Lirias (KU Leuven). "A Scaffold‐Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase". ChemMedChem. Available at:[Link]

- Google Patents. "US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof". US Patent Office.

Sources

- 1. 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine (214831-64-8) for sale [vulcanchem.com]

- 2. US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Buchwald-Hartwig Amination Strategies for 5-Bromo-2-(tert-butoxy)pyridin-3-amine

Executive Summary

The compound 5-Bromo-2-(tert-butoxy)pyridin-3-amine (CAS: 1250047-62-1) is a highly versatile, commercially available building block utilized in the synthesis of complex pharmaceuticals and functional materials[1]. However, its deployment in palladium-catalyzed cross-coupling reactions presents unique mechanistic challenges. The molecule is intrinsically bifunctional: it possesses an electrophilic C5-bromide and a nucleophilic C3-primary amine. Furthermore, the electron-rich pyridine nitrogen is prone to coordinating with palladium, leading to catalyst deactivation.

This application note provides field-proven, chemoselective protocols to harness this substrate either as an electrophile (C5-amination) or as a nucleophile (C3-arylation), detailing the causality behind catalyst selection, temperature control, and ligand architecture.

Mechanistic Insights & Causality (E-E-A-T)

The Chemoselectivity Conundrum: Preventing Oligomerization

When subjecting 5-Bromo-2-(tert-butoxy)pyridin-3-amine to standard Buchwald-Hartwig conditions, the most significant risk is uncontrolled self-condensation (oligomerization). Because the molecule contains both a reactive aryl bromide and a primary amine, intermolecular cross-coupling between two substrate molecules can rapidly consume the starting material.

To achieve chemoselectivity, the reaction must be kinetically biased:

-

Strategy A (Substrate as Electrophile): To selectively aminate the C5-bromide with an external amine, one must use a highly nucleophilic secondary amine (e.g., morpholine) in excess. Pairing this with RuPhos , a ligand that sterically favors coupling with secondary amines over primary amines, suppresses the reactivity of the internal C3-amine[2].

-

Strategy B (Substrate as Nucleophile): To selectively arylate the C3-amine while leaving the C5-bromide intact, the external coupling partner must be an Aryl Iodide . By conducting the reaction at lower temperatures (40–50 °C), the palladium catalyst selectively undergoes oxidative addition into the weaker C–I bond, entirely bypassing the internal C–Br bond.

Chemoselective strategies to prevent oligomerization of the bifunctional substrate.

Overcoming Catalyst Poisoning

Aminopyridines and bromopyridines are notorious for poisoning palladium catalysts. The lone pair on the pyridine nitrogen can coordinate to the active Pd(0) or Pd(II) species, forming a stable, off-cycle resting state that halts the catalytic cycle[3].

To counter this, bulky biaryl dialkyl monophosphine ligands such as RuPhos and tBuBrettPhos are mandatory. The extreme steric bulk of the di-tert-butyl or dicyclohexyl groups, combined with the triisopropylphenyl lower ring, creates a coordinatively saturated microenvironment around the palladium atom. This physical barrier prevents the pyridine nitrogen from binding, while the electron-rich nature of the phosphine accelerates the oxidative addition step[2][3]. Furthermore, utilizing third-generation (G3) precatalysts ensures rapid generation of the active L-Pd(0) species without the inhibitory effects of dba (dibenzylideneacetone)[4].

Catalytic cycle highlighting the prevention of pyridine-induced catalyst poisoning.

Quantitative Data & Optimization Matrices

The following tables summarize the critical parameters for optimizing the Buchwald-Hartwig amination of this specific scaffold.

Table 1: Ligand Selection Matrix for 5-Bromo-2-(tert-butoxy)pyridin-3-amine

| Ligand | Target Application | Performance | Mechanistic Rationale |

| RuPhos | C5-Br coupling with secondary amines | Excellent | Bulky biaryl structure prevents pyridine N-coordination; favors secondary amines over primary amines[2]. |

| tBuBrettPhos | C3-NH2 coupling with external Ar-I | Excellent | Highly electron-rich; promotes rapid reductive elimination of bulky, deactivated heteroarylamines[5][6]. |

| XantPhos | General amination | Poor | Insufficient steric bulk; highly prone to catalyst poisoning by the pyridine ring[4]. |

| XPhos | General primary amine coupling | Moderate | Good baseline, but inferior to tBuBrettPhos for primary aminopyridines[5]. |

Table 2: Reaction Condition Optimization

| Parameter | Optimal Choice | Alternative | Causality / Impact |

| Precatalyst | Pd G3 (1–2 mol%) | Pd₂(dba)₃ (5 mol%) | G3 ensures rapid generation of active Pd(0) at lower temperatures, preserving the acid-labile tert-butoxy group[4]. |

| Base | NaOtBu (1.5 eq) | K₃PO₄ (2.0 eq) | NaOtBu is optimal for speed; K₃PO₄ is required if the external coupling partner contains base-sensitive functional groups (e.g., esters)[5]. |

| Solvent | 1,4-Dioxane | t-Amyl alcohol | Dioxane provides excellent solubility and thermal stability up to 100 °C. |

Experimental Protocols

Protocol A: Selective C5-Amination (Substrate as Electrophile)

Objective: Couple the C5-bromide with morpholine while leaving the C3-primary amine intact.

Reagents:

-

5-Bromo-2-(tert-butoxy)pyridin-3-amine: 1.0 mmol (245.1 mg)

-

Morpholine: 1.5 mmol (130.7 µL) (Excess drives kinetic preference)

-

RuPhos Pd G3: 0.02 mmol (16.7 mg, 2 mol%)

-

RuPhos: 0.02 mmol (9.3 mg, 2 mol%)

-

NaOtBu: 1.4 mmol (134.5 mg)

-

Anhydrous 1,4-Dioxane: 5.0 mL (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-Bromo-2-(tert-butoxy)pyridin-3-amine, RuPhos Pd G3, RuPhos, and NaOtBu.

-

Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane followed by morpholine.

-

Reaction Initiation: Seal the tube with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 85 °C.

-

Self-Validation Check: A healthy reaction will rapidly transition from pale yellow to a deep reddish-brown homogeneous solution. If a fine black precipitate forms (Palladium Black), the catalyst has decomposed due to oxygen ingress or poisoning[3].

-

Monitoring: Stir for 6 hours. Monitor complete consumption of the aryl bromide via LC-MS.

-

Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Selective C3-Arylation (Substrate as Nucleophile)

Objective: Couple the C3-primary amine with an external Aryl Iodide (e.g., 4-Iodotoluene) while preserving the internal C5-bromide.

Reagents:

-

5-Bromo-2-(tert-butoxy)pyridin-3-amine: 1.2 mmol (294.1 mg) (Slight excess)

-

4-Iodotoluene: 1.0 mmol (218.0 mg)

-

tBuBrettPhos Pd G3: 0.02 mmol (17.1 mg, 2 mol%)

-

tBuBrettPhos: 0.02 mmol (9.7 mg, 2 mol%)

-

K₃PO₄: 2.0 mmol (424.5 mg)

-

Anhydrous t-Amyl alcohol: 5.0 mL (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, charge a vial with 5-Bromo-2-(tert-butoxy)pyridin-3-amine, 4-Iodotoluene, tBuBrettPhos Pd G3, tBuBrettPhos, and finely milled K₃PO₄.

-

Solvent Addition: Add anhydrous, degassed t-amyl alcohol.

-

Reaction Initiation: Seal the vial and stir at 45 °C for 12 hours. Crucial Causality: Maintaining a low temperature ensures that the Pd(0) species selectively inserts into the weaker C–I bond of the external electrophile, preventing activation of the internal C5-Br bond.

-

Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with deionized water (2 × 10 mL) to remove the phosphate salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via automated flash chromatography.

References

-

Benchchem - 5-Bromo-2-(tert-butoxy)pyridin-3-amine (CAS 1250047-62-1) Product Information. 1

-

Grokipedia - Buchwald–Hartwig amination: Functional Group Tolerance and Catalyst Systems. 5

-

Benchchem Technical Support Center - Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. 3

-

RSC Publishing - Parallel multi-droplet platform for reaction kinetics and optimization. 4

-

ACS Organic Letters - Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. 6

-

RSC Organic & Biomolecular Chemistry - Development of anionic phosphine ligands for cross-coupling reactions. 2

Sources

- 1. 5-Bromo-2-(tert-butoxy)pyridin-3-amine | Benchchem [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Parallel multi-droplet platform for reaction kinetics and optimization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02082G [pubs.rsc.org]

- 5. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: A Detailed Protocol for the Acid-Catalyzed Deprotection of 5-Bromo-2-(tert-butoxy)pyridin-3-amine

Abstract

The tert-butyl (t-Bu) ether is a robust and widely utilized protecting group for hydroxyl functionalities, particularly in the synthesis of complex heterocyclic molecules relevant to pharmaceutical and materials science research. Its stability under a range of conditions, coupled with its clean and efficient removal under acidic protocols, makes it a valuable tool for synthetic chemists. This application note provides a comprehensive, field-proven guide for the deprotection of the tert-butyl ether in 5-Bromo-2-(tert-butoxy)pyridin-3-amine to yield the corresponding 5-Bromo-3-amino-2(1H)-pyridone. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol using trifluoroacetic acid (TFA), discuss critical process parameters, and offer troubleshooting insights to ensure a successful and reproducible outcome.

Introduction and Scientific Context

In multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The tert-butyl group, when used to form a tert-butyl ether, serves as an excellent protecting group for phenols and hydroxylated heterocycles. This is due to the steric hindrance of the bulky t-butyl group, which prevents unwanted reactions at the oxygen atom, and its facile cleavage via acid catalysis which proceeds through a stable tertiary carbocation intermediate.[1]

The target transformation in this guide, the conversion of 5-Bromo-2-(tert-butoxy)pyridin-3-amine to 5-Bromo-3-amino-2(1H)-pyridone, is a critical step in the synthesis of various substituted aminopyridine scaffolds. These structures are privileged motifs in medicinal chemistry, appearing in a wide array of biologically active compounds. The successful removal of the t-butyl group is essential for unmasking the pyridone functionality for further synthetic elaboration or for revealing the final active molecule. This protocol is designed for researchers and drug development professionals who require a reliable and well-understood method for this specific deprotection.

Reaction Mechanism: Acid-Catalyzed Cleavage

The deprotection of a tert-butyl ether is a classic example of an acid-catalyzed elimination reaction (specifically, an A-1 type mechanism). The process is highly efficient due to the formation of the very stable tert-butyl carbocation.

The mechanism unfolds in three key steps:

-

Protonation: The strong acid, typically Trifluoroacetic Acid (TFA), protonates the ether oxygen atom. This step activates the C-O bond, transforming the alkoxy group into a good leaving group.

-

Heterolysis: The protonated ether undergoes cleavage of the tert-butyl carbon-oxygen bond. This is the rate-determining step and results in the formation of the desired pyridone and a stable tertiary carbocation (the tert-butyl cation).

-

Cation Quenching: The highly electrophilic tert-butyl cation is unstable in the reaction medium and is rapidly quenched. In the absence of other nucleophiles, it predominantly undergoes deprotonation to form isobutylene, a volatile gas that escapes the reaction system, driving the equilibrium towards the products.[2][3] The proton is regenerated, highlighting the catalytic nature of the acid.[4]

Caption: Mechanism of acid-catalyzed tert-butyl ether deprotection.

Experimental Protocol: TFA-Mediated Deprotection

Trifluoroacetic acid (TFA) is the most common and highly effective reagent for tert-butyl ether cleavage.[1] It is typically used in a mixture with a chlorinated solvent like dichloromethane (DCM) to ensure good substrate solubility and to moderate the reaction.

| Reagents & Chemicals | Equipment |

| 5-Bromo-2-(tert-butoxy)pyridin-3-amine | Round-bottom flask |

| Trifluoroacetic Acid (TFA), reagent grade | Magnetic stirrer and stir bar |

| Dichloromethane (DCM), anhydrous | Ice bath |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Brine (saturated aqueous NaCl solution) | Separatory funnel |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Standard glassware |

| Ethyl acetate (EtOAc) for extraction | pH paper or meter |

| Toluene (optional, for azeotropic removal of TFA) |

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 5-Bromo-2-(tert-butoxy)pyridin-3-amine in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 M and 0.5 M.[5]

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. This initial cooling is crucial to control any potential exotherm upon acid addition.[5]

-

Acid Addition: While stirring vigorously, slowly add Trifluoroacetic Acid (TFA) to the solution. A common and effective formulation is a 1:1 (v/v) mixture of DCM and TFA.[5]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Continue stirring for 1-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak is no longer visible.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, you can add toluene and co-evaporate; repeat this step 2-3 times.[5]

-

Work-up and Neutralization:

-

Dissolve the resulting crude residue in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

CAUTION: Carefully and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves during neutralization. Continue adding the basic solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Separate the layers. Wash the organic layer sequentially with water and then brine.

-

-

Drying and Isolation:

-

Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-3-amino-2(1H)-pyridone.

-

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by standard techniques such as recrystallization or flash column chromatography on silica gel.

Sources

Application Notes & Protocols: 5-Bromo-2-(tert-butoxy)pyridin-3-amine as a Strategic Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Functionalized 3-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The 3-aminopyridine scaffold is a quintessential example, particularly in the development of protein kinase inhibitors.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the design of potent and selective kinase inhibitors is a cornerstone of contemporary drug discovery.

The compound 5-Bromo-2-(tert-butoxy)pyridin-3-amine represents a highly strategic and versatile building block for constructing libraries of kinase inhibitors. Its utility is derived from the specific arrangement of its functional groups, each serving a distinct and critical role in both synthesis and biological activity:

-

The 3-Amino Group: This primary amine is frequently engineered to act as a key hydrogen bond donor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding site.[3] This interaction is often fundamental for anchoring the inhibitor and achieving high binding affinity.

-